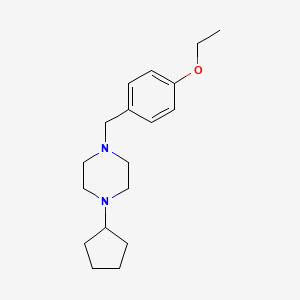
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide typically involves the reaction of indole-3-acetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. In microbial systems, it may interfere with cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-promoting effects.
Indole-3-butyric acid: Another auxin with similar applications in plant growth regulation.
Indole-3-acetonitrile: A compound with similar chemical structure and biological activity.
Uniqueness
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
20096-31-5 |
|---|---|
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-16(9-11-10-19-14-7-3-1-5-12(11)14)21-22-17-13-6-2-4-8-15(13)20-18(17)24/h1-8,10,19-20,24H,9H2 |
Clé InChI |
LSSWSZLITHUBMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10888298.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
![11-methyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10888321.png)
![[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B10888325.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10888340.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)


amine](/img/structure/B10888377.png)
